1-[(5-chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine
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Overview
Description
1-[(5-Chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C9H10ClN3S and a molecular weight of 227.71 g/mol . This compound is characterized by the presence of a chlorothiophene ring attached to a pyrazole moiety, making it a valuable entity in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-[(5-chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 5-chlorothiophene-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with methylhydrazine to yield the desired pyrazole derivative . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-[(5-Chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions include various substituted pyrazole and thiophene derivatives.
Scientific Research Applications
1-[(5-Chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[(5-chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which play key roles in inflammatory processes . By binding to the active sites of these enzymes, the compound can modulate their activity, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
1-[(5-Chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
4-(4-Chlorothiophen-2-yl)thiazol-2-amine: This compound also contains a chlorothiophene ring but is attached to a thiazole moiety instead of a pyrazole.
5-(5-Chloro-2-thienyl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}-1H-1,2,4-triazole-3-sulfonamide: This compound features a more complex structure with multiple functional groups and is used in different pharmacological applications.
The uniqueness of this compound lies in its specific combination of the chlorothiophene and pyrazole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10ClN3S |
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Molecular Weight |
227.71 g/mol |
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methyl]-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H10ClN3S/c1-6-4-13(12-9(6)11)5-7-2-3-8(10)14-7/h2-4H,5H2,1H3,(H2,11,12) |
InChI Key |
OZYJIBWXQHABHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC2=CC=C(S2)Cl |
Origin of Product |
United States |
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